REACTION_SMILES
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[CH3:14][c:15]1[c:16]2[c:20]([cH:21][cH:22][cH:23]1)[C:19](=[O:24])[CH2:18][CH2:17]2.[CH3:4][CH2:5][N:6]([CH2:7][CH3:8])[CH2:9][CH3:10].[CH:1]([OH:2])=[O:3].[Cl:11][CH2:12][Cl:13].[OH2:25]>>[CH3:14][c:15]1[c:16]2[c:20]([cH:21][cH:22][cH:23]1)[CH:19]([OH:24])[CH2:18][CH2:17]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2c1CCC2=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
|
Smiles
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Cc1cccc2c1CCC2O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:14][c:15]1[c:16]2[c:20]([cH:21][cH:22][cH:23]1)[C:19](=[O:24])[CH2:18][CH2:17]2.[CH3:4][CH2:5][N:6]([CH2:7][CH3:8])[CH2:9][CH3:10].[CH:1]([OH:2])=[O:3].[Cl:11][CH2:12][Cl:13].[OH2:25]>>[CH3:14][c:15]1[c:16]2[c:20]([cH:21][cH:22][cH:23]1)[CH:19]([OH:24])[CH2:18][CH2:17]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cc1cccc2c1CCC2=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc2c1CCC2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |